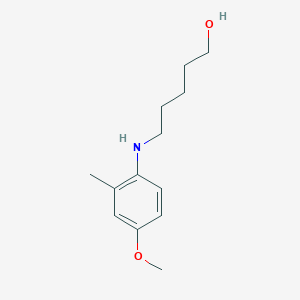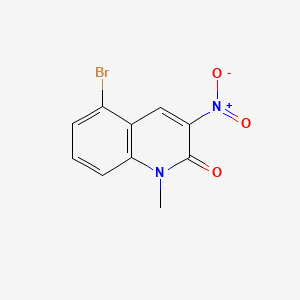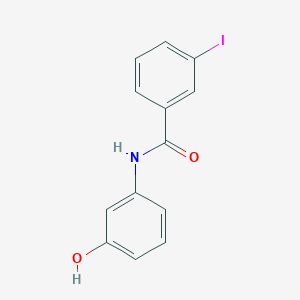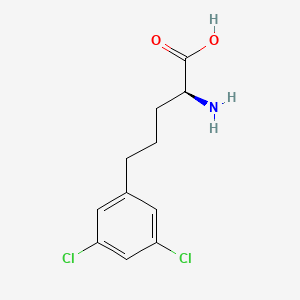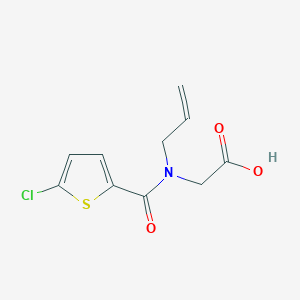
n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine is an organic compound that features a thiophene ring substituted with a chlorine atom at the 5-position and a glycine moiety attached via an allyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine typically involves the following steps:
Formation of 5-chlorothiophene-2-carbonyl chloride: This intermediate is prepared by reacting 5-chlorothiophene-2-carboxylic acid with thionyl chloride.
Coupling with glycine: The 5-chlorothiophene-2-carbonyl chloride is then reacted with glycine in the presence of a base such as triethylamine to form the corresponding amide.
Allylation: The final step involves the allylation of the amide using allyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. If used in materials science, its electronic properties could be influenced by the conjugation of the thiophene ring and the presence of the chlorine atom.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Allyl-n-(5-bromothiophene-2-carbonyl)glycine: Similar structure but with a bromine atom instead of chlorine.
n-Allyl-n-(5-methylthiophene-2-carbonyl)glycine: Similar structure but with a methyl group instead of chlorine.
n-Allyl-n-(5-nitrothiophene-2-carbonyl)glycine: Similar structure but with a nitro group instead of chlorine.
Uniqueness
n-Allyl-n-(5-chlorothiophene-2-carbonyl)glycine is unique due to the presence of the chlorine atom, which can influence its reactivity and electronic properties. This makes it distinct from its analogs with different substituents on the thiophene ring.
Eigenschaften
Molekularformel |
C10H10ClNO3S |
|---|---|
Molekulargewicht |
259.71 g/mol |
IUPAC-Name |
2-[(5-chlorothiophene-2-carbonyl)-prop-2-enylamino]acetic acid |
InChI |
InChI=1S/C10H10ClNO3S/c1-2-5-12(6-9(13)14)10(15)7-3-4-8(11)16-7/h2-4H,1,5-6H2,(H,13,14) |
InChI-Schlüssel |
DKAIOKIMAKHVOO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(CC(=O)O)C(=O)C1=CC=C(S1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one](/img/structure/B14906385.png)

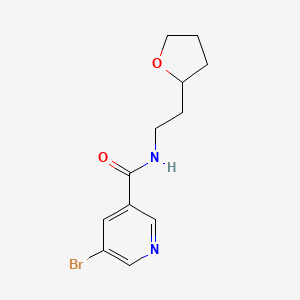

![7,7-Difluoro-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14906410.png)
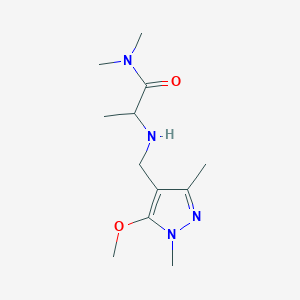
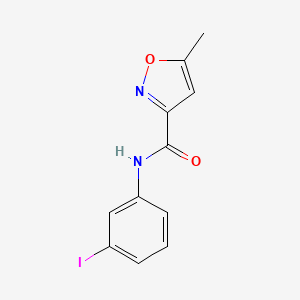
![3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14906425.png)
![2-Oxo-1-phenyl-1,2,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14906431.png)

